molecular formula C22H20N4O4S B3000026 N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797079-20-9

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B3000026
CAS No.: 1797079-20-9
M. Wt: 436.49
InChI Key: JLTJKJMOPVDFSJ-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . This suggests that this compound may interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to exhibit various biologically vital properties . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given the biological activities of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-22-8-7-21(25-12-9-16-3-1-2-4-19(16)25)24-26(22)13-11-23-31(28,29)18-5-6-20-17(15-18)10-14-30-20/h1-9,12,15,23H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTJKJMOPVDFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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